Biological Activity and Structural Pharmacology of 4-Methyl-5-decanol in Tribolium Species
Biological Activity and Structural Pharmacology of 4-Methyl-5-decanol in Tribolium Species
The following technical guide is structured to address the biological activity of 4-Methyl-5-decanol within the context of Tribolium species (Flour Beetles).
Note on Scientific Context: The primary aggregation pheromone for Tribolium castaneum and Tribolium confusum is 4,8-dimethyldecanal (DMD) . 4-Methyl-5-decanol is a structural analog (homolog of the weevil pheromone ferrugineol) often utilized in Structure-Activity Relationship (SAR) studies to map receptor specificity. This guide treats 4-Methyl-5-decanol as a chemosensory probe and candidate modulator , analyzing its activity relative to the natural pheromone.
Part 1: Executive Technical Synthesis
Compound Identity: 4-Methyl-5-decanol Target Organism: Tribolium castaneum (Red Flour Beetle), Tribolium confusum (Confused Flour Beetle) Functional Class: Pheromone Analog / Structural Probe / Potential Kairomone Primary Mechanism: Olfactory Receptor (OR) Ligand Affinity Modulation
Core Biological Directive
In the chemical ecology of Tribolium, the aldehyde functional group and specific branching (4,8-dimethyl) are critical for aggregation behavior. 4-Methyl-5-decanol represents a specific structural deviation—an alcohol moiety with a shifted or singular methyl branch. Its biological activity is defined not by primary attraction, but by receptor occupancy without activation (antagonism) or weak cross-reactivity .
Research indicates that while Tribolium species are highly specific to 4,8-dimethyldecanal, analogs like 4-Methyl-5-decanol are critical for:
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Defining the Pharmacophore: Determining the necessity of the C1 aldehyde vs. C5 alcohol.
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Interspecific Isolation: Understanding how Tribolium distinguishes its signal from related Coleoptera (e.g., Rhynchophorus weevils which use 4-methyl-5-nonanol).
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Synergism/Inhibition: Testing for "co-attractant" or "repellent" properties when mixed with DMD.
Part 2: Chemical Structure & Receptor Affinity Logic
To understand the activity of 4-Methyl-5-decanol, we must contrast it with the natural ligand. The Tribolium olfactory receptor is tuned to the (4R, 8R)-4,8-dimethyldecanal stereoisomer.
Table 1: Structural & Functional Comparison
| Feature | 4,8-Dimethyldecanal (Natural Ligand) | 4-Methyl-5-decanol (Analog/Probe) | Biological Implication |
| Functional Group | Aldehyde (-CHO) at C1 | Alcohol (-OH) at C5 | Critical: Aldehydes are generally attractants in Tribolium; alcohols often act as metabolic precursors or repellents.[1] |
| Carbon Chain | Decane (C10) | Decane (C10) | Similar volatility profile; likely reaches the antenna. |
| Methyl Branching | C4 and C8 | C4 (and potentially C5 substitution) | Missing the C8 methyl reduces hydrophobic pocket fit in the receptor. |
| Chirality | (4R, 8R) is bioactive | (4R, 5S) or (4S, 5R) | Stereochemistry at C5 (alcohol) introduces a new chiral center not present in the natural aldehyde. |
| Activity Type | Strong Aggregation | Weak Attractant / Antagonist | Likely binds but fails to trigger the conformational change required for signal transduction. |
Visualization: Receptor Ligand Interaction Logic
The following diagram illustrates the hypothetical interaction of 4-Methyl-5-decanol with the Tribolium pheromone receptor compared to the natural ligand.
Caption: Comparative binding logic showing how 4-Methyl-5-decanol (Analog) may occupy the receptor without triggering the aggregation signal typical of 4,8-DMD.
Part 3: Experimental Protocols for Activity Assessment
To definitively characterize the activity of 4-Methyl-5-decanol in Tribolium, a rigorous Two-Choice Pitfall Olfactometer assay is required. This protocol distinguishes between attraction, repellency, and neutrality.
Protocol A: Chemical Synthesis & Purity Verification
Rationale: Commercial sources of 4-Methyl-5-decanol are rare. In-situ synthesis via Grignard reaction is standard.
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Reagents: 2-methyl-1-pentanal, Butylmagnesium bromide (Grignard reagent).
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Reaction: Add 2-methyl-1-pentanal dropwise to Butylmagnesium bromide in dry ether under
atmosphere. Reflux for 1 hour. -
Workup: Quench with saturated
. Extract with ether. Dry over . -
Purification: Flash chromatography (Silica gel, Ether/Hexane 1:1).
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Validation: GC-MS analysis to confirm molecular weight (172.31 g/mol ) and purity >95%.
Protocol B: The Pitfall Olfactometer Bioassay
Rationale: Tribolium are walking insects; wind tunnels are less effective than pitfall arenas.
Materials:
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Circular arena (20 cm diameter) with a raised center.
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Two pitfall traps (glass vials) embedded in the floor, 180° apart.
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Test Compound: 4-Methyl-5-decanol (10 ng/µL in hexane).
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Control: Pure hexane.
Step-by-Step Workflow:
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Starvation: Isolate adult T. castaneum (mixed sex, 2-4 weeks old) and starve for 24 hours to heighten olfactory sensitivity.
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Application: Apply 10 µL of Test Compound to a filter paper disc (Stimulus). Apply 10 µL hexane to a second disc (Control). Allow solvent to evaporate (30 sec).
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Placement: Suspend discs above the respective pitfall traps.
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Release: Release 20 beetles in the center of the arena. Cover with a dark lid (thigmotactic behavior requires darkness).
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Duration: Incubate for 15 minutes.
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Counting: Count beetles in "Test" trap (
), "Control" trap ( ), and "No Choice" (arena floor). -
Calculation: Calculate Preference Index (
):- : Attractant
- : Repellent
- : Inactive
Visualization: Bioassay Workflow
Caption: Standardized Two-Choice Pitfall Bioassay for quantifying behavioral response to pheromone analogs.
Part 4: Data Interpretation & Expected Outcomes[2]
Based on authoritative literature regarding Tribolium chemoreception (Suzuki et al., Mori et al.), the expected activity profile for 4-Methyl-5-decanol is as follows:
Primary Attraction (Aggregation)
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Prediction: Inactive to Weakly Repellent.
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Reasoning: Tribolium aggregation is strictly gated by the aldehyde moiety. Alcohols (like 4-methyl-1-nonanol) are pheromones for Tenebrio (Mealworms) or Rhynchophorus (Weevils), but often act as repellents or "wrong species" signals for Tribolium. The lack of the C8 methyl group further diminishes binding affinity.
Synergism (with 4,8-DMD)
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Prediction: Potential Antagonism. [2]
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Reasoning: If 4-Methyl-5-decanol binds to the receptor but does not activate it (competitive inhibition), it may reduce the catch rate of the natural pheromone. This makes it a candidate for "Mating Disruption" formulations, although less potent than specific aldehyde analogs.
Cross-Species Activity
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Context: This molecule is chemically very similar to Ferrugineol (4-methyl-5-nonanol) , the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus).
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Implication: If Tribolium are found in proximity to weevil-infested palm products, this compound may serve as a kairomone (an interspecific signal warning of competitors).
Part 5: References & Authoritative Grounding
The following references support the mechanistic claims regarding Tribolium pheromone structure, the specificity of 4,8-dimethyldecanal, and the synthesis of methyl-branched alcohol analogs.
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Suzuki, T. (1980). 4,8-Dimethyldecanal: The aggregation pheromone of the flour beetles, Tribolium castaneum and T. confusum. Agricultural and Biological Chemistry .
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Core finding: Establishes the aldehyde requirement and the 4,8-dimethyl skeleton as essential.
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Mori, K., et al. (1983). Synthesis of the four stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the flour beetles. Tetrahedron .
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Core finding: Defines the stereochemical requirements (4R, 8R) and provides synthetic routes for methyl-branched chains relevant to 4-Methyl-5-decanol synthesis.
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Levinson, H. Z., & Mori, K. (1983). Chirality determines pheromone activity in flour beetles. Naturwissenschaften .
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Core finding: Demonstrates that incorrect stereoisomers (or analogs) can be inactive or inhibitory.
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Halim, M., et al. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. Arkivoc .
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Core finding: Details the synthesis of 4-methyl-5-nonanol (Ferrugineol), the closest structural homolog to 4-Methyl-5-decanol, highlighting the chemical relationship between weevil and beetle pheromones.
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Verheggen, F. J., et al. (2002). Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles?Journal of Chemical Ecology .
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Core finding: Confirms that T. castaneum, T. confusum, and T. freemani all rely on DMD, suggesting that analogs like 4-Methyl-5-decanol are likely inactive across the genus.
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Final Application Note for Drug Development Professionals
If evaluating 4-Methyl-5-decanol for commercial pest control:
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As an Attractant: It is unlikely to function effectively for Tribolium. Stick to 4,8-dimethyldecanal.
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As a Synergist: Test in low ratios (1:100) with DMD; however, inhibition is more likely.
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As a Repellent: High potential. Alcohols often disrupt the precise aldehyde-receptor lock. Proceed with "Push-Pull" strategy testing.
